6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one
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Overview
Description
6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone core, and a difluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Introduction of the Difluoroaniline Moiety: The difluoroaniline group can be introduced via nucleophilic aromatic substitution reactions using 3,4-difluoroaniline.
Coupling Reactions: The final step involves coupling the piperidine and difluoroaniline intermediates with the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoroaniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the aromatic ring.
Scientific Research Applications
6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares the piperidine and fluorinated aromatic ring but differs in the core structure.
3,4-Difluoroaniline: Contains the difluoroaniline moiety but lacks the piperidine and pyridazinone components.
Uniqueness
6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one is unique due to its combination of a piperidine ring, a difluoroaniline moiety, and a pyridazinone core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
6-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-22-16(24)7-6-15(21-22)17(25)23-8-2-3-12(10-23)20-11-4-5-13(18)14(19)9-11/h4-7,9,12,20H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHXPOTRMDSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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